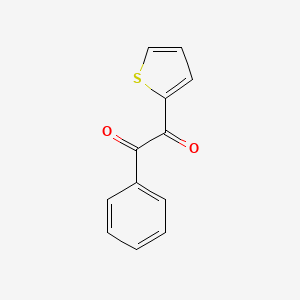

![molecular formula C18H20N2O5S B4631962 ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate

Descripción general

Descripción

Ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate is a compound with a complex structure that involves multiple functional groups, including an amino group, a sulfonyl group, and an ester group. The compound is of interest in various chemical and pharmaceutical research areas for its synthesis, molecular structure, chemical reactions, properties, and potential applications.

Synthesis Analysis

The synthesis of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate and related compounds involves multi-step reactions with precise control over conditions to achieve the desired products. A notable method for synthesizing related hydroxamic acids and ureas from carboxylic acids involves ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrating good yields without racemization under milder conditions (Thalluri et al., 2014). Another approach utilizes 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for the synthesis of related compounds, highlighting the importance of efficient catalysts in synthesizing complex molecules (Safaei‐Ghomi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the compound's non-planar structure and the significance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate may undergo various chemical reactions, including nucleophilic substitutions, condensation reactions, and rearrangements, due to its active functional groups. For example, the Woodward's Reagent K, a related compound, showcases the reactivity of sulfonyl and amino groups in nucleophilic side chain reactions of proteins (Llamas et al., 1986).

Physical Properties Analysis

The physical properties of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate, such as solubility, melting point, and stability, are crucial for its handling and application in various research contexts. While specific studies on this compound were not identified, related research emphasizes the importance of understanding these properties for effective use and storage of chemical compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are essential for the application of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate in synthesis and other chemical processes. Studies on related compounds suggest a wide range of reactivities and stabilities that can significantly impact their applications and effectiveness in chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Antimicrobial Agent Synthesis : Research by Desai, Shihora, and Moradia (2007) describes the synthesis of new quinazolines, which demonstrate potential as antimicrobial agents. This work highlights the chemical versatility of compounds structurally related to ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate in contributing to novel antimicrobial solutions (Desai, Shihora, & Moradia, 2007).

Efficient Reagent for Synthesis : El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an efficient reagent for the synthesis of α-ketoamide derivatives. This research underscores the importance of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in the development of novel compounds with high yield and purity, showcasing its application in creating benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Chemical Synthesis Methodologies

Catalyst Development : Safaei‐Ghomi, Enayat-Mehri, and Eshteghal (2017) utilized a novel catalyst for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This research illustrates the application of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in catalyzing reactions for the preparation of complex organic molecules (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Process Simulation : He et al. (2018) conducted a kinetic study and process simulation of the esterification of acetic acid and ethanol catalyzed by a green catalyst. Their research contributes to the understanding of using ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in environmentally friendly synthesis processes, highlighting its potential in industrial applications (He et al., 2018).

Material Science Applications

- Crystal Structure Analysis : Li, Liu, Zhu, Chen, and Sun (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, an example closely related to the chemical class of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate. This study provides insight into the molecular and crystallographic characteristics of similar compounds, offering valuable data for the development of new materials and drugs (Li et al., 2015).

Propiedades

IUPAC Name |

ethyl 2-[4-[benzyl(methyl)sulfamoyl]anilino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-3-25-18(22)17(21)19-15-9-11-16(12-10-15)26(23,24)20(2)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWYMZJHSMBAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)

![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)

![methyl 5-methyl-2-({[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631940.png)

![methyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631948.png)

acetate](/img/structure/B4631953.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)